Derazantinib
説明
Derazantinib, also known as ARQ-087, is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity . It binds to and potently inhibits the activity of FGFR subtypes 1, 2, and 3 . It is currently being evaluated for the treatment of intrahepatic cholangiocarcinoma (iCCA) harboring actionable oncogenic FGFR2 fusions/rearrangements, mutations, and amplifications .
Molecular Structure Analysis
The chemical formula of Derazantinib is C29H29FN4O . Its exact mass is 468.23 and its molecular weight is 468.576 .
Chemical Reactions Analysis
Derazantinib has shown clinically meaningful anti-tumor activity (21%), durable responses (median, 6.4 months), and progression-free survival (median, 8.0 months) in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA), and with a manageable toxicity profile .
科学的研究の応用
Application in Keloid Treatment
- Scientific Field : Dermatology
- Summary of Application : Derazantinib has been studied for its effects on keloid fibroblasts (KFs), which are involved in the formation of keloids, a type of scar tissue .
- Methods of Application : In vitro studies were conducted using cell viability assays, migration assays, invasion assays, immunofluorescence staining, quantitative polymerase chain reaction, Western blot analysis, HE staining, Masson staining, and immunohistochemical analysis .
- Results : Derazantinib was found to inhibit the proliferation, migration, invasion, and collagen production of KFs. It also significantly inhibited the transcription and expression of plasminogen activator inhibitor-1 (PAI-1), which is closely related to collagen deposition and tissue fibrosis .
Application in Metastatic Urothelial Carcinoma Treatment
- Scientific Field : Oncology
- Summary of Application : Derazantinib has been studied as a monotherapy or in combination with atezolizumab in patients with metastatic urothelial cancer (mUC) and FGFR1-3 genetic aberrations .
- Methods of Application : This was a Phase 1b/2 study where patients with mUC received derazantinib monotherapy or in combination with atezolizumab .
Application in FGFR2 Gene Fusion-Positive Intrahepatic Cholangiocarcinoma
- Scientific Field : Oncology
- Summary of Application : Derazantinib has been studied for its effects on FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma .
- Methods of Application : The study involved the use of derazantinib in in vitro and in vivo models, including FGFR2-driven tumor xenografts and BaF3/FGFR2 murine transfected cell lines .
- Results : Derazantinib demonstrated potent inhibition of tumor growth in FGFR pathway-activated models .
Application in Keloid Treatment
- Scientific Field : Dermatology
- Summary of Application : Derazantinib has been studied for its effects on keloid fibroblasts (KFs), which are involved in the formation of keloids, a type of scar tissue .
- Methods of Application : In vitro studies were conducted using cell viability assays, migration assays, invasion assays, immunofluorescence staining, quantitative polymerase chain reaction, Western blot analysis, HE staining, Masson staining, and immunohistochemical analysis .
- Results : Derazantinib was found to inhibit the proliferation, migration, invasion, and collagen production of KFs. It also significantly inhibited the transcription and expression of plasminogen activator inhibitor-1 (PAI-1), which is closely related to collagen deposition and tissue fibrosis .
Application in Metastatic Urothelial Carcinoma Treatment
- Scientific Field : Oncology
- Summary of Application : Derazantinib has been studied as a monotherapy or in combination with atezolizumab in patients with metastatic urothelial cancer (mUC) and FGFR1-3 genetic aberrations .
- Methods of Application : This was a Phase 1b/2 study where patients with mUC received derazantinib monotherapy or in combination with atezolizumab .
Application in FGFR2 Gene Fusion-Positive Intrahepatic Cholangiocarcinoma
- Scientific Field : Oncology
- Summary of Application : Derazantinib has been studied for its effects on FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma .
- Methods of Application : The study involved the use of derazantinib in in vitro and in vivo models, including FGFR2-driven tumor xenografts and BaF3/FGFR2 murine transfected cell lines .
- Results : Derazantinib demonstrated potent inhibition of tumor growth in FGFR pathway-activated models .
Application in FGFR1-Enhanced Pathological Fibrous Proliferation Diseases
- Scientific Field : Pathology
- Summary of Application : Derazantinib has been studied for its effects on pathological fibrous proliferation diseases, such as cirrhosis and idiopathic pulmonary fibrosis (IPF), where fibroblast growth factor receptor-1 (FGFR1) is enhanced .
- Methods of Application : The study involved the use of derazantinib in in vitro and in vivo models, including FGFR1-driven models .
- Results : Derazantinib demonstrated potent inhibition of fibroblast growth in FGFR1 pathway-activated models .
Safety And Hazards
将来の方向性
Derazantinib has shown clinically meaningful efficacy with durable objective responses, supporting the therapeutic potential of Derazantinib in previously treated patients with iCCA harboring FGFR2 fusions/rearrangements, mutations, and amplifications . These findings support the need for increased molecular profiling of cholangiocarcinoma patients .
特性
IUPAC Name |
(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDVVCDVBFRMU-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Derazantinib | |
CAS RN |
1234356-69-4 | |
Record name | Derazantinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Derazantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DERAZANTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。